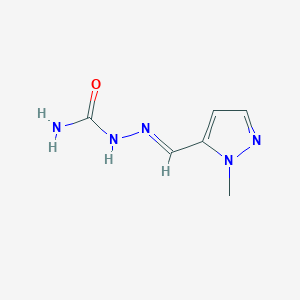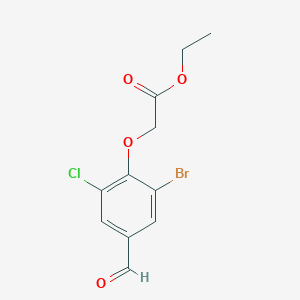
N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide, also known as CNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNB belongs to the class of compounds known as benzamides, which have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and inflammation. N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and cancer cell growth. N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins and are known to play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide has also been found to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are known to play a role in the pathogenesis of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide for lab experiments is its ability to inhibit the growth of cancer cells and inflammatory cytokines, making it a potentially useful tool for studying the mechanisms underlying these diseases. However, one of the limitations of N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of future directions for research on N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide. One area of interest is the development of more soluble analogs of N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide, which could potentially improve its effectiveness as a research tool. Another area of interest is the identification of the specific enzymes and signaling pathways targeted by N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide, which could provide insights into the mechanisms underlying its biological activities. Additionally, further studies are needed to evaluate the potential therapeutic applications of N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide in the treatment of cancer and inflammatory diseases.
合成法
The synthesis of N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide involves the reaction of 4-chloro-3-nitroaniline with 2,4-dimethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide as a yellow crystalline solid.
科学的研究の応用
N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been extensively studied for its potential applications in cancer research, where it has been found to inhibit the growth of various cancer cell lines. N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide has also been found to have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-10-4-5-11(14(8-10)23-2)15(19)17-9-3-6-12(16)13(7-9)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMKNWQZQPNTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2,4-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5718830.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5718837.png)
![N-(3-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5718853.png)
![2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5718867.png)
![6-allyl-2-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5718876.png)
![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5718887.png)



![3,3-dimethyl-1-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-2-butanone](/img/structure/B5718913.png)

